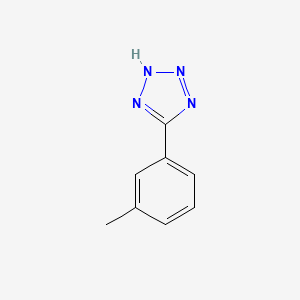

5-(m-Tolyl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(m-Tolyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a meta-tolyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry, materials science, and as ligands in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)-1H-tetrazole typically involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions. One common method is the reaction of m-tolunitrile with sodium azide in the presence of a strong acid like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(m-Tolyl)-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-(m-Tolyl)-1H-tetrazole

The synthesis of this compound typically involves the reaction of nitriles with sodium azide through a [3+2] cycloaddition mechanism. Recent advancements have introduced more efficient methods, such as continuous flow processes and microwave-assisted syntheses, which enhance yield and purity while minimizing reaction times.

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research. It serves as a pharmacophore due to its ability to mimic carboxylic acids while offering enhanced metabolic stability.

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, have demonstrated antibacterial and antifungal activities. For instance, certain synthesized tetrazoles showed significant inhibitory effects against various bacterial strains like Escherichia coli and Pseudomonas aeruginosa.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Bacillus cereus, E. coli | |

| Other tetrazole derivatives | Antifungal | Aspergillus flavus, P. purpurogenum |

Pharmaceutical Applications

The tetrazole moiety is frequently incorporated into drug design due to its favorable properties. Notably, it acts as an isostere for carboxylic acids, which can enhance the pharmacokinetic profiles of drugs.

Case Study: Valsartan Synthesis

One notable application is the synthesis of Valsartan, an angiotensin II receptor antagonist used for treating hypertension. The efficient synthesis of Valsartan via tetrazole intermediates showcases the utility of this compound in pharmaceutical applications.

Coordination Chemistry

In coordination chemistry, tetrazoles serve as versatile ligands due to their ability to coordinate with metal ions. This property is exploited in developing new materials with specific electronic or magnetic properties.

Table 3: Coordination Chemistry Applications

Wirkmechanismus

The mechanism of action of 5-(m-Tolyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to bind to active sites and modulate biological activity. The meta-tolyl group can influence the compound’s lipophilicity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a meta-tolyl group.

5-(p-Tolyl)-1H-tetrazole: Similar structure but with a para-tolyl group.

5-(o-Tolyl)-1H-tetrazole: Similar structure but with an ortho-tolyl group.

Uniqueness

5-(m-Tolyl)-1H-tetrazole is unique due to the position of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position can affect the electronic distribution and steric interactions, leading to distinct properties compared to its ortho and para isomers.

Biologische Aktivität

5-(m-Tolyl)-1H-tetrazole is a compound belonging to the tetrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They serve as versatile pharmacophores due to their structural similarities to carboxylic acids, which allows them to act as bioisosteres. The presence of multiple nitrogen atoms enhances their potential for various biological interactions, making them valuable in drug design and development .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study utilizing the disc diffusion method revealed that tetrazole derivatives, including this compound, showed significant zones of inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a microtubule destabilizer. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and evaluated for their ability to inhibit tubulin polymerization. Among these compounds, derivatives similar to this compound demonstrated potent activity against cancer cell lines such as SGC-7901 and HeLa, with IC50 values ranging from 0.090 to 0.650 µM. The mechanism involves binding to tubulin and disrupting microtubule formation, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of tetrazoles is often influenced by their substituents. In the case of this compound, the m-tolyl group enhances lipophilicity and membrane permeability compared to other substituents. This characteristic is crucial for improving pharmacokinetic properties and overall bioavailability .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 0.090 - 0.650 | Anticancer |

| Tetrazole Derivative A | - | 0.500 | Antimicrobial |

| Tetrazole Derivative B | - | 0.300 | Antimicrobial |

In Vitro Studies

In vitro studies have shown that various derivatives of tetrazoles exhibit antibacterial and antifungal activities. For instance, a synthesized compound based on the tetrazole framework demonstrated significant inhibition against Bacillus subtilis and Candida albicans, suggesting that modifications in the tetrazole structure can lead to enhanced antimicrobial effects .

Animal Models

In vivo studies using xenograft models have indicated that certain tetrazole derivatives can significantly reduce tumor growth in animal models. For example, a compound structurally related to this compound exhibited promising results in reducing tumor size in mice bearing HT-29 xenografts, highlighting its potential as an antitumor agent .

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-3-2-4-7(5-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZNHKMUSLKULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901149 |

Source

|

| Record name | NoName_224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.